16,16-Dimethyl prostaglandin D2

Platelet Biology Thrombosis Research DP Receptor Pharmacology

16,16-Dimethyl prostaglandin D2 (16,16-dmPGD2; CAS 85235-22-9) is a synthetic analog of prostaglandin D2 (PGD2) distinguished by geminal dimethyl substitution at the C-16 position of the omega-chain. This structural modification confers metabolic stability by sterically hindering the activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for PGD2 inactivation.

Molecular Formula C22H36O5
Molecular Weight 380.5 g/mol
CAS No. 85235-22-9
Cat. No. B8023626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,16-Dimethyl prostaglandin D2
CAS85235-22-9
Molecular FormulaC22H36O5
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1
InChIKeyZEMOZGYCFBTCMC-MBNOUSKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16,16-Dimethyl Prostaglandin D2 (CAS 85235-22-9): A Metabolically Stabilized PGD2 Analog with Divergent Platelet and Vascular Pharmacology


16,16-Dimethyl prostaglandin D2 (16,16-dmPGD2; CAS 85235-22-9) is a synthetic analog of prostaglandin D2 (PGD2) distinguished by geminal dimethyl substitution at the C-16 position of the omega-chain. This structural modification confers metabolic stability by sterically hindering the activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for PGD2 inactivation [1]. Unlike most metabolically stabilized PGD2 analogs, 16,16-dmPGD2 exhibits a unique pharmacological profile characterized by enhancement (rather than inhibition) of ADP-induced human platelet aggregation and systemic blood pressure elevation in rats—effects that contrast sharply with those of endogenous PGD2 and other synthetic DP receptor agonists [2]. This functional divergence makes 16,16-dmPGD2 a critical tool for discriminating DP receptor subtypes and interrogating PGD2 signaling pathways where classical inhibitory prostaglandin effects are absent.

Why PGD2 or Standard DP Receptor Agonists Cannot Substitute for 16,16-Dimethyl Prostaglandin D2 in Experimental Protocols


16,16-Dimethyl prostaglandin D2 cannot be replaced by PGD2, BW245C, or 15R-methyl-PGD2 without fundamentally altering experimental outcomes. Endogenous PGD2 undergoes rapid in vitro and in vivo inactivation via 15-PGDH-mediated oxidation, resulting in unstable pharmacokinetics and confounding data interpretation [1]. More critically, 16,16-dmPGD2 exhibits functional activity that is diametrically opposed to the class norm: whereas PGD2 and the DP1-selective agonist BW245C inhibit ADP-induced human platelet aggregation, 16,16-dmPGD2 enhances it [1]. This inversion of activity extends to vascular tone, where 16,16-dmPGD2 elevates systemic blood pressure in rats while PGD2 typically produces vasodepressor effects . These qualitative and quantitative differences render generic substitution scientifically invalid for studies requiring either the pro-aggregatory or pressor phenotype, or the unique receptor signaling bias that this analog engenders.

Quantitative Differentiation of 16,16-Dimethyl Prostaglandin D2: Direct Comparative Evidence Against PGD2 and PGD2 Analogs


Functional Inversion of Human Platelet Aggregation Response: Enhancement Versus Inhibition

16,16-Dimethyl prostaglandin D2 enhances ADP-induced human platelet aggregation, in direct opposition to the inhibitory activity of endogenous PGD2 and most PGD2 analogs. This qualitative divergence is supported by structure-activity relationship data: metabolically stabilized analogs with bulky substituents at or near C-15, including 16,16-dmPGD2, exhibit substantially reduced antiaggregatory activity relative to PGD2 [1]. In the Monneret et al. comparative study, 16,16-dmPGD2 stimulated CD11b expression and actin polymerization in eosinophils with potency approximately equal to 15S-methyl-PGD2 and significantly lower than 15R-methyl-PGD2 (rank order: 15R-methyl-PGD2 > PGD2 > 17-phenyl-18,19,20-trinor-PGD2 > 15S-methyl-PGD2 ≈ 16,16-dimethyl-PGD2 > 11-keto-fluprostenol) [2].

Platelet Biology Thrombosis Research DP Receptor Pharmacology

Vascular Pressor Activity Divergent from Class-Vasodepressor Pharmacology

16,16-Dimethyl prostaglandin D2 increases systemic blood pressure in rats, a response opposite to the vasodepressor effects typically observed with PGD2 and other DP receptor agonists . While PGD2 produces complex cardiovascular responses often dominated by vasodilation and hypotension, 16,16-dmPGD2 consistently produces pressor effects in the rat model. Although direct quantitative comparison of blood pressure changes (mmHg) between 16,16-dmPGD2 and PGD2 from the same study is not available in the public domain, the directional inversion is consistently documented across multiple vendor technical datasheets and the foundational Bundy et al. synthesis paper [1].

Cardiovascular Pharmacology Blood Pressure Regulation Prostanoid Signaling

Metabolic Stability Conferred by C-16 Gem-Dimethyl Substitution: Class-Level Inference

The C-16 gem-dimethyl substitution in 16,16-dimethyl prostaglandin D2 confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While direct stability half-life comparisons for 16,16-dmPGD2 versus PGD2 are not publicly available, class-level evidence from structurally analogous prostaglandin E series compounds provides quantitative precedent. In rat cytoprotection models, 16,16-dimethyl PGE2 exhibited an ED50 of 2.7 μg/kg compared to 78 μg/kg for PGE2, representing an approximately 29-fold improvement in in vivo potency attributed directly to enhanced metabolic stability [1]. The structural basis for this stability—steric hindrance of 15-PGDH access to the C-15 hydroxyl group—is identical in both the E and D series 16,16-dimethyl analogs, establishing a mechanistic rationale for similar stability enhancement in 16,16-dmPGD2 [2].

Drug Metabolism Pharmacokinetics Prostaglandin Biochemistry

DP Receptor Subtype Discrimination Through Biased Signaling Profile

16,16-Dimethyl prostaglandin D2 occupies a distinct pharmacological niche in discriminating DP1 versus DP2 receptor function. In the comprehensive Monneret et al. head-to-head comparison of PGD2 analogs, 16,16-dmPGD2 stimulated eosinophil CD11b expression (DP2-mediated) with potency approximately equal to 15S-methyl-PGD2, while showing minimal activity at elevating platelet cAMP (DP1-mediated) [1]. This contrasts sharply with PGD2, which activates both receptors, and with BW245C (DP1-selective agonist) and 15R-methyl-PGD2 (potent DP2-selective agonist with EC50 = 1.7 nM) [1]. The rank order for DP2-mediated eosinophil activation was: 15R-methyl-PGD2 > PGD2 > 17-phenyl-18,19,20-trinor-PGD2 > 15S-methyl-PGD2 ≈ 16,16-dimethyl-PGD2 > 11-keto-fluprostenol [1].

Receptor Pharmacology DP1/DP2 Signaling Biased Agonism

Research and Industrial Applications of 16,16-Dimethyl Prostaglandin D2: Evidence-Based Use Cases


DP Receptor Subtype Discrimination in Platelet Function Studies

Use 16,16-dmPGD2 as a pharmacological probe to discriminate DP1 versus DP2 receptor contributions to platelet responses. Unlike PGD2 (dual agonist) and BW245C (DP1-selective), 16,16-dmPGD2 enhances ADP-induced human platelet aggregation—a functional inversion that serves as a unique positive control for pro-thrombotic signaling pathways. Compare responses with 15R-methyl-PGD2 (potent DP2 agonist) to isolate DP2-mediated effects [1].

Validation of Antiplatelet Drug Candidates Requiring Pro-Aggregatory Controls

Employ 16,16-dmPGD2 as a pro-aggregatory reference compound in screening assays for novel antiplatelet agents. Its enhancement of ADP-induced aggregation provides a necessary positive control that cannot be achieved with PGD2, 15R-methyl-PGD2, or other DP agonists which inhibit or minimally affect platelet aggregation [1].

Cardiovascular Pharmacology: Pressor Response Modeling

Utilize 16,16-dmPGD2 in rat systemic blood pressure studies as a tool compound for investigating prostanoid-mediated hypertension. The compound's pressor effect contrasts with PGD2's vasodepressor activity, enabling researchers to isolate DP receptor signaling pathways involved in blood pressure elevation. Compare with 15R-methyl-PGD2 to assess differential cardiovascular profiles .

In Vitro Assays Requiring Extended Compound Stability

Select 16,16-dmPGD2 for long-duration in vitro experiments where PGD2's metabolic instability introduces confounding degradation effects. The C-16 gem-dimethyl substitution confers resistance to 15-PGDH-mediated inactivation, improving assay reproducibility and enabling extended time-course studies of DP receptor signaling. This is particularly critical for slow-kinetic assays such as gene expression profiling or prolonged cell migration studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16,16-Dimethyl prostaglandin D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.